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Introduction

AF 555 NHS ester is a bright, photostable, and hydrophilic amine-reactive fluorescent dye,
making it an excellent candidate for labeling proteins and other biomolecules for advanced
microscopy techniques.[1][2][3] Its spectral properties, situated in the yellow-orange region of
the spectrum, and its favorable photophysical characteristics have led to its successful
application in super-resolution microscopy, particularly in (direct) Stochastic Optical
Reconstruction Microscopy (dSTORM) and Stimulated Emission Depletion (STED) microscopy.
[4][5] These techniques bypass the diffraction limit of light, enabling the visualization of cellular
structures with unprecedented detail.

This document provides detailed application notes and protocols for the use of AF 555 NHS
ester in dASTORM and STED microscopy.

Photophysical and Chemical Properties

A comprehensive understanding of the photophysical and chemical properties of AF 555 NHS
ester is crucial for its effective implementation in super-resolution microscopy.
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Property Value Reference
Excitation Maximum (Aex) ~555 nm [4]
Emission Maximum (Aem) ~565 - 580 nm [4]

Molar Extinction Coefficient ~150,000 cm~tM~1 [6]
Reactive Group l(;ls-:]eyrdroxysuccinimidyl (NHS) e
Reactivity Primary amines (-NH2) [1][2]
Recommended for dSTORM, STED [51[7]

General Protein Labeling with AF 555 NHS Ester

The foundational step for all subsequent microscopy applications is the covalent labeling of the
target protein with AF 555 NHS ester. The following protocol is a general guideline for labeling
antibodies, which can be adapted for other proteins.

Protocol: Antibody Labeling with AF 555 NHS Ester

Materials:

e AF 555 NHS ester

» Antibody or protein of interest (free of amine-containing buffers like Tris and BSA)
e 1 M Sodium bicarbonate (NaHCOs), pH 8.3

e Anhydrous Dimethylsulfoxide (DMSO)

e Phosphate-buffered saline (PBS), pH 7.4

o Gel filtration column (e.g., Sephadex G-25)

» Reaction tubes

Procedure:
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Prepare the Antibody Solution:

o Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration
of 1-5 mg/mL.

Prepare the Dye Stock Solution:

o Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO to a
concentration of 10 mg/mL.

Labeling Reaction:

o Add the dye stock solution to the antibody solution. The optimal molar ratio of dye to
protein should be determined empirically, but a starting point of 10:1 to 20:1 is
recommended.

o Incubate the reaction for 1 hour at room temperature, protected from light, with gentle
stirring.

Purification:

o Separate the labeled antibody from the unreacted dye using a gel filtration column
equilibrated with PBS.

o Collect the fractions containing the labeled antibody.
Determination of Degree of Labeling (DOL):

o Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for
AF 555).

o Calculate the DOL using the following formula: DOL = (Asss x £_protein) / ((Az2so - (Asss X
CF2s0)) x €_dye) Where A is the absorbance, € is the molar extinction coefficient, and
CF2s0 is the correction factor for the dye's absorbance at 280 nm.

Storage:
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o Store the labeled antibody at 4°C, protected from light. For long-term storage, consider
adding a cryoprotectant and storing at -20°C or -80°C.

Preparation

Prepare AF 555 NHS Ester Solution Labeling Purification & QC

(10 mg/mL in anhydrous DMSO)
Mix Antibody and Dye Solutions Incubate for 1 hour at RT P . n
[ (Molar Ratio 10:1 to 2011) (Protected from light) Purify via Gel Filtration Determine Degree of Labeling (DOL) |—>| Store Labeled Antibody

Prepare Antibody Solution
(1-5 mg/mL in 0.1 M NaHCO3, pH 8.3)

Click to download full resolution via product page
Protein Labeling Workflow

Application in dASTORM

Direct STORM (dSTORM) is a single-molecule localization microscopy (SMLM) technique that
relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark
"off" state. AF 555 is a suitable dye for dASTORM, particularly in multicolor imaging schemes.[7]

[8]

Protocol: dSTORM Imaging of Cellular Structures

1. Sample Preparation:
e Cell Culture and Fixation:
o Culture cells on high-precision glass coverslips (#1.5H).

o Fix cells with 3-4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room
temperature.

o Quench autofluorescence by incubating with 0.1% sodium borohydride (NaBHa4) in PBS for
7-10 minutes.[9]

o Permeabilization and Blocking:
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o Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

o Block non-specific binding sites with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.

e Immunostaining:

o Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room
temperature or overnight at 4°C.

o Wash three times with PBS.

o Incubate with the AF 555-conjugated secondary antibody (at a concentration optimized for
high labeling density) for 1 hour at room temperature, protected from light.

o Wash thoroughly with PBS.
o Post-fixation (Optional but Recommended):

o Post-fix the sample with 2-4% PFA for 10 minutes to immobilize the antibody-dye
conjugates.

2. Imaging:

o dSTORM Imaging Buffer: A critical component for inducing photoswitching. A common recipe
includes an oxygen scavenger system and a thiol.[10]

o Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.

o GLOX Solution: 14 mg Glucose Oxidase + 50 pL Catalase solution in 200 uL of Buffer A
(20 mM Tris pH 8.0 + 50 mM NacCl).

o 1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCI.

o Final Imaging Buffer: Just before imaging, mix 620 pL of Buffer B with 70 pL of 1 M MEA
and 7 pL of GLOX solution.[10]

e Microscope Setup:
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o Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly
inclined illumination to minimize background fluorescence.

o Laser line for excitation: ~561 nm.[11]
o Laser line for reactivation (optional, for some buffers): ~405 nm.[4]
Image Acquisition:

o Illuminate the sample with high laser power (~1-10 kW/cm?) to drive most of the AF 555
molecules into the dark state.[11]

o Acquire a stream of thousands of images (typically 10,000 to 40,000 frames) at a high
frame rate (e.g., 50-100 Hz).[11]

o Alow-power 405 nm laser can be used to facilitate the return of fluorophores from the dark
state to the emissive state.[11]

. Data Analysis:

Single-Molecule Localization: Use software (e.g., ThunderSTORM, rapidSTORM) to identify
and fit the point spread function (PSF) of individual blinking events in each frame to
determine the precise coordinates of each molecule.[12]

Image Reconstruction: Combine the coordinates from all frames to generate a super-
resolved image of the labeled structure.

Drift Correction: Apply post-acquisition drift correction algorithms using fiducial markers (e.qg.,
fluorescent beads) to compensate for sample drift during the long acquisition times.
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Application in STED Microscopy
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STED microscopy achieves super-resolution by depleting the fluorescence at the periphery of
the excitation spot with a donut-shaped laser beam, effectively narrowing the point spread
function. AF 555 is a suitable fluorophore for STED microscopy.[5][13]

Protocol: STED Imaging of Cellular Structures

1. Sample Preparation:

e The sample preparation is similar to that for standard immunofluorescence and dSTORM,
with a strong emphasis on achieving high labeling density to adequately resolve fine
structures.[5] It is recommended to use 2 to 5-fold higher secondary antibody concentrations
than for conventional confocal microscopy.[5]

e Use high-precision #1.5H coverslips for mounting.[5]

e Mount the sample in a refractive index-matching embedding medium. Several commercial
and non-commercial options are available (e.g., Mowiol/DABCO, ProLong Gold/Diamond).
[14]

2. Imaging:

e Microscope Setup:
o Use a STED microscope equipped with the appropriate lasers.
o Excitation laser: ~555 nm.

o Depletion (STED) laser: A donut-shaped beam at a wavelength in the red-shifted tail of the
AF 555 emission spectrum. Suitable wavelengths are 660 nm or 775 nm.[15][16]

e Image Acquisition:
o Acquire a standard confocal image to locate the region of interest.

o Switch to STED mode. The STED laser power needs to be carefully optimized; higher
power generally leads to better resolution but also increases photobleaching.[13]
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o Acquire the STED image by scanning the co-aligned excitation and STED laser beams
across the sample.

3. Data Analysis:
e The raw data from a STED microscope is a super-resolved image.

» Deconvolution algorithms can be applied to further enhance image quality and resolution.

Sample Preparation
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STED Microscopy Principle
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Note on PALM (Photoactivated Localization
Microscopy)

Photoactivated Localization Microscopy (PALM) is a super-resolution technique that relies on
the stochastic activation of a sparse subset of photoactivatable or photoconvertible fluorescent
proteins.[17][18] These proteins are genetically encoded and can be switched from a dark or a
specific colored state to a fluorescent state upon irradiation with light of a specific wavelength.
AF 555 NHS ester is a conventional fluorophore and does not possess the intrinsic
photoactivation properties required for standard PALM experiments.[17] Therefore, AF 555
NHS ester is not a suitable probe for PALM microscopy. Researchers interested in PALM
should utilize genetically encoded photoactivatable fluorescent proteins.[17][18]

Conclusion

AF 555 NHS ester is a versatile and robust fluorescent probe for super-resolution microscopy.
Its bright fluorescence and photostability make it an excellent choice for dASTORM and STED
imaging, enabling the visualization of cellular structures at the nanoscale. By following the
detailed protocols and considering the specific requirements of each technique, researchers
can effectively leverage the capabilities of AF 555 NHS ester to advance their scientific
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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